



Application Notes and Protocols: DEAC-SE Staining for Fixed and Permeabilized Cells

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Compound of Interest		
Compound Name:	DEAC, SE	
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Introduction

7-(Diethylamino)coumarin-3-carboxylic acid, succinimidyl ester (DEAC-SE) is a blue-fluorescent dye that covalently bonds to primary amines.[1][2] This amine-reactive property allows DEAC-SE to be used for labeling proteins and other biomolecules.[1][2] While commonly employed for labeling purified proteins such as antibodies, its application can be extended to the staining of intracellular proteins within fixed and permeabilized cells. This technique provides a method for fluorescently labeling the total protein content of cells, which can be useful for normalization in various assays or for microscopic visualization.

The succinimidyl ester (SE) moiety reacts with primary amines, such as the ϵ -amino group of lysine residues, to form stable amide bonds.[3][4] In the context of fixed and permeabilized cells, this reaction allows for the non-specific labeling of a wide range of intracellular proteins. The process involves first preserving the cellular structure with a fixative, such as paraformaldehyde, and then rendering the cell membrane permeable with a detergent, like Triton X-100 or methanol, to allow the dye to enter the cell and access intracellular targets.[5]

Data Presentation Photophysical and Chemical Properties of DEAC-SE



Property	Value
Excitation Maximum (\(\lambda\ext{ex}\)	~445 nm[1]
Emission Maximum (λem)	~482 nm (in 0.1 M phosphate buffer, pH 7.0)[1]
Molecular Weight	358.35 g/mol [1]
Solubility	Soluble in DMSO[1]
Reactive Group	N-hydroxysuccinimidyl ester (NHS ester)
Target Moiety	Primary amines (-NH2)

Recommended Reagent Concentrations (Starting Points

for Optimization)

Reagent	Concentration	Incubation Time	Temperature
DEAC-SE Stock Solution	1-10 mM in anhydrous DMSO	N/A	N/A
DEAC-SE Working Solution	1-10 μM in PBS, pH 7.4-8.5	15-60 minutes	Room Temperature
Fixation Buffer (Paraformaldehyde)	1-4% in PBS	10-15 minutes	Room Temperature
Permeabilization Buffer (Triton X-100)	0.1-0.5% in PBS	10-15 minutes	Room Temperature
Permeabilization Agent (Methanol)	90-100% (ice-cold)	15-30 minutes	4°C or on ice

Experimental Protocols

Protocol 1: DEAC-SE Staining of Adherent Cells

This protocol outlines the procedure for fixing, permeabilizing, and subsequently staining adherent cells cultured on coverslips or in multi-well plates.

Materials:



- · Cells grown on coverslips or in a multi-well plate
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- DEAC-SE (≥96.0% purity)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Blocking Buffer (e.g., 1-5% BSA or normal serum in PBS) Optional, for subsequent immunostaining
- Mounting Medium
- (Optional) Nuclear counterstain (e.g., DAPI, if compatible with filter sets)

Procedure:

- Cell Preparation:
 - Wash the cells briefly with PBS.
 - Fix the cells with Fixation Buffer for 10-15 minutes at room temperature.[7]
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
 [7]
 - Wash the cells three times with PBS for 5 minutes each.
- DEAC-SE Staining:



- Prepare a 10 mM DEAC-SE stock solution in anhydrous DMSO. This solution can be stored at -20°C, protected from light and moisture.[4]
- Dilute the DEAC-SE stock solution to a working concentration of 1-10 μM in PBS. The optimal pH for the reaction is between 7.5 and 9.5; however, physiological pH 7.4 is often sufficient.[4][8] Prepare this solution fresh before use.
- Incubate the permeabilized cells with the DEAC-SE working solution for 15-60 minutes at room temperature, protected from light.
- Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
- Imaging:
 - (Optional) If performing subsequent immunofluorescence, proceed with blocking and antibody incubation steps.
 - Mount the coverslips with an appropriate mounting medium.
 - Visualize the stained cells using a fluorescence microscope with filters appropriate for the excitation and emission maxima of DEAC-SE (Ex: ~445 nm, Em: ~482 nm).

Protocol 2: DEAC-SE Staining of Suspension Cells for Flow Cytometry

This protocol is designed for staining suspension cells for analysis by flow cytometry.

Materials:

- Suspension cells (0.5–1 x 10⁶ cells per sample)[9]
- Phosphate-Buffered Saline (PBS), pH 7.4
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
- Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., ice-cold 90% methanol or a detergent-based buffer)



- DEAC-SE
- Anhydrous Dimethyl Sulfoxide (DMSO)

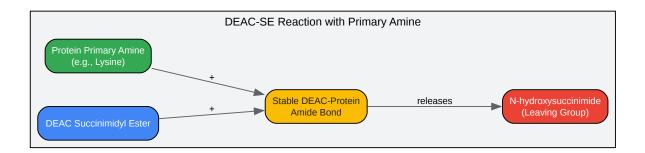
Procedure:

- Cell Preparation and Fixation:
 - Harvest and wash the cells with PBS.
 - Resuspend the cell pellet in ice-cold Fixation Buffer and incubate for 10-15 minutes at room temperature.
 - Centrifuge the cells (e.g., at 300-500 x g for 5 minutes) and discard the supernatant.
 - Wash the cells twice with PBS.
- Permeabilization:
 - Methanol Permeabilization: Resuspend the fixed cell pellet in ice-cold 90% methanol and incubate for 30 minutes at 4°C.
 - Centrifuge and wash the cells twice with PBS to remove the methanol.
 - Detergent Permeabilization: Alternatively, resuspend the fixed cells in a detergent-based permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature. Centrifuge and wash twice with PBS.
- DEAC-SE Staining:
 - Prepare a fresh working solution of 1-10 μM DEAC-SE in PBS (pH 7.4-8.5).
 - Resuspend the permeabilized cell pellet in the DEAC-SE working solution.
 - Incubate for 15-60 minutes at room temperature, protected from light.
 - Centrifuge and wash the cells twice with Flow Cytometry Staining Buffer to remove excess dye.



- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in Flow Cytometry Staining Buffer.
 - Analyze the cells on a flow cytometer equipped with a laser and emission filter suitable for DEAC-SE detection (e.g., a violet laser for excitation).

Visualizations Signaling Pathways and Chemical Reactions

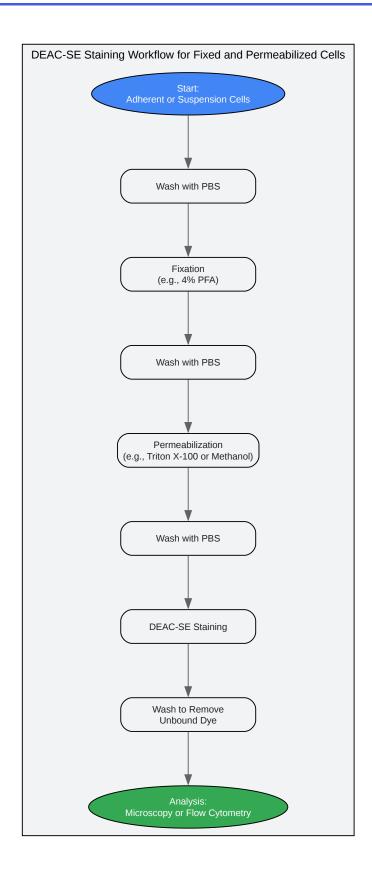


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Caption: Covalent labeling of a primary amine with DEAC-SE.

Experimental Workflows





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Caption: General workflow for DEAC-SE staining of cells.



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